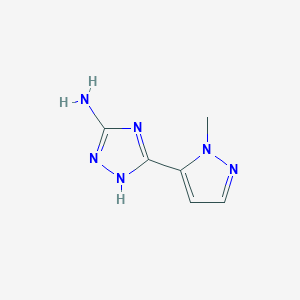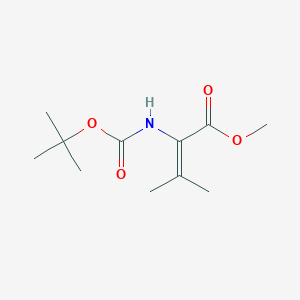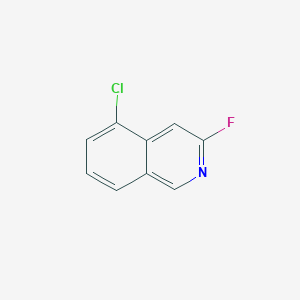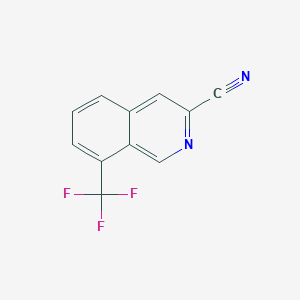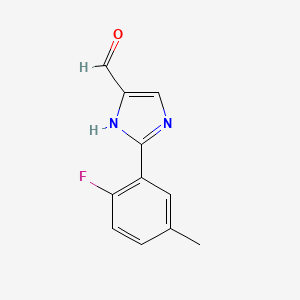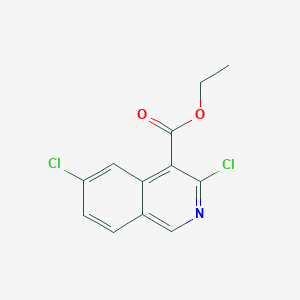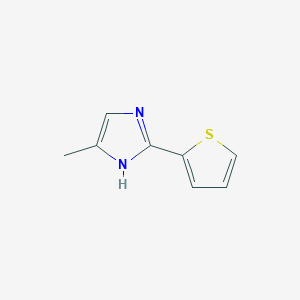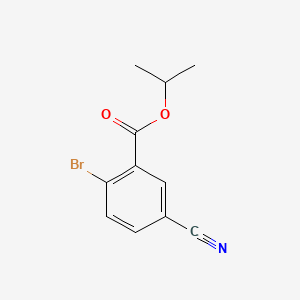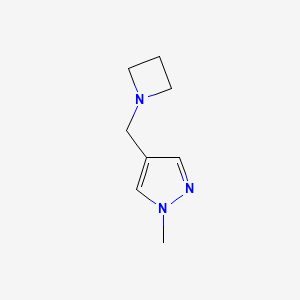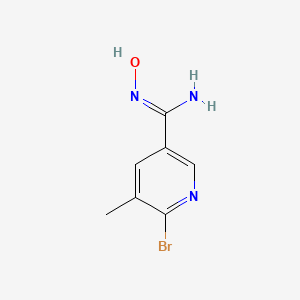
6-Bromo-N-hydroxy-5-methylnicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-hydroxy-5-methylnicotinimidamide is a chemical compound with a unique structure that includes a bromine atom, a hydroxy group, and a methyl group attached to a nicotinimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-hydroxy-5-methylnicotinimidamide typically involves the bromination of a nicotinimidamide precursor followed by the introduction of a hydroxy group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. The hydroxy group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-hydroxy-5-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxy group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinimidamides, ketones, aldehydes, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-N-hydroxy-5-methylnicotinimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-N-hydroxy-5-methylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-N-methoxy-N-methylnicotinamide
- 5-Bromo-N-hydroxy-6-methylnicotinimidamide
Uniqueness
6-Bromo-N-hydroxy-5-methylnicotinimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
6-bromo-N'-hydroxy-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-5(7(9)11-12)3-10-6(4)8/h2-3,12H,1H3,(H2,9,11) |
InChI Key |
YLAPIJAIWOYEPE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1Br)/C(=N/O)/N |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



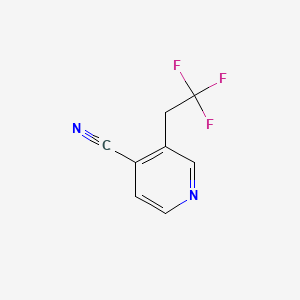
![9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)
